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Cat. No.: B1150138 Get Quote

Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a fascinating and complex

protein that has garnered increasing interest as a therapeutic target. As a member of the

bromodomain-containing protein family, CECR2 functions as an epigenetic "reader,"

recognizing acetylated lysine residues on histones and other proteins.[1] This recognition is a

critical event in the regulation of gene expression and DNA-templated processes.

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) complex, an

ATP-dependent chromatin remodeler that it forms with either SNF2L (SMARCA1) or SNF2H

(SMARCA5).[2][3][4] This complex plays a crucial role in organizing nucleosomes, thereby

controlling DNA accessibility for processes like transcription, replication, and DNA repair.[4]

Beyond its role in chromatin architecture, CECR2 is implicated in the DNA damage response

(DDR), where it is thought to modulate the formation of γ-H2AX foci, a key marker of DNA

double-strand breaks.[2][3] Given its involvement in such fundamental cellular processes, the

development of potent and selective inhibitors is paramount to dissecting its function and

exploring its therapeutic potential. Two of the most prominent chemical probes developed for

this purpose are NVS-CECR2-1 and GNE-886. This guide provides a detailed, data-driven

comparison of these two inhibitors to aid researchers in their experimental design.

CECR2 Signaling and Functional Roles
The function of CECR2 is multifaceted, primarily revolving around its ability to recognize

acetylated histones via its bromodomain. This interaction is central to its role in chromatin

remodeling and has downstream effects on gene transcription and the DNA damage response.

Recent studies have also linked CECR2 to the NF-κB signaling pathway, suggesting a role in

inflammation and metastasis.[5][6]
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CECR2 functional pathway and points of inhibition.
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Head-to-Head Comparison: NVS-CECR2-1 vs. GNE-
886
Both NVS-CECR2-1, developed by a collaboration between Novartis and the Structural

Genomics Consortium (SGC), and GNE-886 from Genentech, are potent and selective

inhibitors of the CECR2 bromodomain.[7][8] However, they possess distinct profiles in terms of

potency, selectivity, and physical properties, which may make one more suitable than the other

depending on the experimental context.

Biochemical and Cellular Potency
NVS-CECR2-1 demonstrates high-affinity binding to the CECR2 bromodomain with an IC50 of

47 nM in an AlphaScreen assay and a dissociation constant (KD) of 80 nM as measured by

Isothermal Titration Calorimetry (ITC).[7][9] GNE-886 exhibits even greater biochemical

potency, with a reported IC50 of 16 nM.[10] In a cellular context, NVS-CECR2-1 shows robust

activity in a Fluorescence Recovery After Photobleaching (FRAP) assay at a concentration of

0.1 µM, indicating good target engagement in live cells.[3][7] GNE-886 has a reported cellular

EC50 of 370 nM.[10]

Selectivity Profile
Selectivity is a critical parameter for a chemical probe, as off-target effects can confound

experimental results.

NVS-CECR2-1 is described as highly selective, showing no cross-reactivity in a panel of 48

different bromodomains.[7] It also lacks significant activity against various kinases,

proteases, and receptors.[7]

GNE-886 also demonstrates good selectivity. While it potently inhibits CECR2, it does show

some activity against BRD9, albeit with a 100-fold lower potency (IC50 = 1.6 µM).[10] It was

also screened against 35 kinases with no significant inhibition observed at 1 µM.[3]

Physicochemical Properties
A key differentiator between the two compounds is their solubility. NVS-CECR2-1 is noted for

its poor solubility.[7] While its high potency allows it to be used at low concentrations in cellular

assays (typically up to 1 µM), this could be a limiting factor in some applications.[7] In contrast,
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GNE-886 was optimized for its physicochemical properties and has a highly favorable kinetic

solubility of 122 µM, making it a more tractable tool for a wider range of in vitro experiments.[3]

Data Summary
Parameter NVS-CECR2-1 GNE-886 Reference(s)

Biochemical Potency

(IC50)
47 nM (AlphaScreen) 16 nM (TR-FRET) [7][9][10]

Binding Affinity (KD) 80 nM (ITC) Not explicitly stated [7][9]

Cellular Potency 0.1 µM (FRAP) 370 nM (EC50) [3][7][10]

Primary Off-Target
None reported in BRD

panel
BRD9 (IC50 = 1.6 µM) [7][10]

Kinase Selectivity No major activity
No inhibition >20% at

1µM (35 kinases)
[3][7]

Aqueous Solubility Poor 122 µM (Kinetic) [3][7]

Negative Control

Available
Yes (NVS-CECR2-C) Not explicitly stated [7]

Experimental Methodologies
To properly utilize and interpret data generated with these inhibitors, understanding the assays

used for their characterization is essential. Below are generalized protocols for key assays

mentioned in the literature for NVS-CECR2-1 and GNE-886.

Inhibitor Screening Workflow
The discovery and characterization of bromodomain inhibitors typically follow a multi-step

process, starting with a high-throughput biochemical screen, followed by secondary assays for

validation and selectivity, and finally, cellular assays to confirm on-target activity in a

physiological context.

Primary Screen
(e.g., AlphaScreen, TR-FRET)

Biochemical IC50

Secondary Assays
(e.g., ITC)

Binding Affinity (KD)

Hit Validation
Selectivity Profiling

(e.g., BRD & Kinase Panels)
Off-Target Identification

Characterization
Cellular Assays

(e.g., NanoBRET, FRAP)
Target Engagement & EC50

Lead Progression
Phenotypic Assays

(e.g., Cytotoxicity, Clonogenic)
Functional Outcomes

Biological Effect
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Generalized workflow for bromodomain inhibitor characterization.

Protocol 1: AlphaLISA®/AlphaScreen® Assay for IC50
Determination
This assay is a bead-based, no-wash immunoassay used to measure the binding of the

CECR2 bromodomain to an acetylated histone peptide. Inhibition of this interaction by a

compound results in a decrease in the AlphaScreen signal.

Principle: Donor beads, excited at 680 nm, generate singlet oxygen. If an Acceptor bead is in

close proximity (~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the

Acceptor bead, which emits light at 520-620 nm. In this assay, a biotinylated histone peptide

binds to streptavidin-coated Donor beads, and a His-tagged CECR2 bromodomain binds to

anti-His-coated Acceptor beads. Binding of CECR2 to the peptide brings the beads together,

generating a signal.

Step-by-Step Methodology:

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA,

pH 7.4). Serially dilute the test inhibitor (NVS-CECR2-1 or GNE-886) in DMSO, followed by a

further dilution in assay buffer.

Reaction Setup: In a 384-well microplate, add:

5 µL of diluted inhibitor.

5 µL of a solution containing His-tagged CECR2 protein at a final concentration of ~20 nM.

5 µL of a solution containing the biotinylated H4K12ac peptide at a final concentration of

~20 nM.

Incubation: Mix gently and incubate at room temperature for 30 minutes to allow the binding

reaction to reach equilibrium.

Bead Addition: Add 10 µL of a pre-mixed slurry of anti-His AlphaLISA Acceptor beads and

Streptavidin Donor beads (final concentration ~20 µg/mL each). Incubate in the dark at room
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temperature for 60 minutes.

Data Acquisition: Read the plate on an Alpha-capable plate reader (e.g., EnVision).

Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor

concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Isothermal Titration Calorimetry (ITC) for KD
Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (CECR2

bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is

measured and plotted against the molar ratio of ligand to protein.

Step-by-Step Methodology:

Sample Preparation: Dialyze purified CECR2 protein (e.g., 20 µM) and the inhibitor (e.g., 200

µM) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP,

pH 7.5) to minimize buffer mismatch effects.

Instrument Setup: Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC). Load

the CECR2 protein solution into the sample cell and the inhibitor solution into the injection

syringe.

Titration: Equilibrate the system at 25°C. Perform a series of injections (e.g., 19 injections of

2 µL each) of the inhibitor into the protein solution, with sufficient spacing between injections

to allow the signal to return to baseline.

Data Acquisition: The instrument software records the heat change for each injection.

Data Analysis: Integrate the peaks of the raw data to obtain the heat change per injection.

Plot this against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a

suitable model (e.g., one-site binding) to calculate the KD, n, and ΔH.
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Conclusion and Recommendations
Both NVS-CECR2-1 and GNE-886 are high-quality chemical probes that have significantly

advanced the study of CECR2 biology. The choice between them should be guided by the

specific requirements of the planned experiments.

GNE-886 is the more potent of the two inhibitors in biochemical assays and possesses

superior solubility, making it an excellent choice for a wide range of in vitro applications,

including structural biology and enzymatic assays where higher concentrations may be

required. Its primary liability is the modest off-target activity on BRD9, which should be

considered when interpreting cellular data.

NVS-CECR2-1 offers a slightly cleaner selectivity profile across the bromodomain family

and, crucially, comes with a well-characterized inactive control compound (NVS-CECR2-C).

[7] The availability of a negative control is a significant advantage, as it allows for rigorous

validation that a cellular phenotype is due to CECR2 inhibition and not an off-target effect. Its

poor solubility is a drawback but can be managed in many cell-based assays due to its high

potency.

For researchers prioritizing maximal biochemical potency and solubility, GNE-886 is a strong

candidate. For those focused on cellular studies where exquisite selectivity and the use of a

negative control are paramount for validating a specific phenotype, NVS-CECR2-1 may be the

more appropriate tool. Ultimately, the use of either of these excellent probes will enable further

elucidation of the role of CECR2 in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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